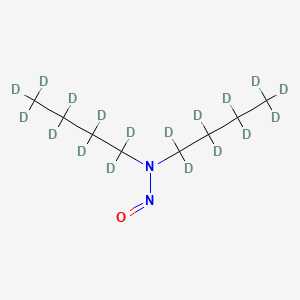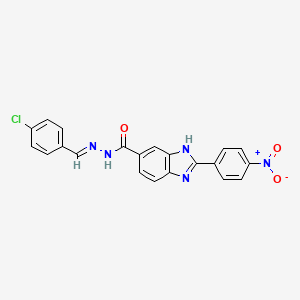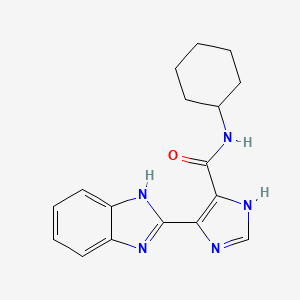
(4R)-Tegoprazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that has been developed for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike traditional proton pump inhibitors (PPIs), this compound works by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme, leading to a rapid and sustained reduction in gastric acid secretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Tegoprazan involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the core pyridine ring, followed by the introduction of the (4R)-configuration through chiral synthesis or resolution methods. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-Tegoprazan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
(4R)-Tegoprazan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acid-base reactions and enzyme inhibition mechanisms.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related diseases.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating GERD, peptic ulcers, and other acid-related conditions.
Industry: Explored for its potential use in developing new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
(4R)-Tegoprazan exerts its effects by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme. This inhibition prevents the enzyme from exchanging potassium ions for hydrogen ions, leading to a reduction in gastric acid secretion. The molecular targets involved include the H+/K+ ATPase enzyme and associated signaling pathways that regulate acid secretion.
Comparación Con Compuestos Similares
Similar Compounds
Vonoprazan: Another P-CAB with a similar mechanism of action but different pharmacokinetic properties.
Proton Pump Inhibitors (PPIs): Such as omeprazole and esomeprazole, which inhibit the H+/K+ ATPase enzyme through a different mechanism involving covalent binding to the enzyme.
Uniqueness
(4R)-Tegoprazan is unique in its rapid onset of action and sustained acid suppression compared to traditional PPIs. Its competitive inhibition mechanism allows for more precise control of gastric acid secretion, making it a promising candidate for the treatment of acid-related diseases.
Propiedades
Número CAS |
942195-56-4 |
|---|---|
Fórmula molecular |
C20H19F2N3O3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1 |
Clave InChI |
CLIQCDHNPDMGSL-OAHLLOKOSA-N |
SMILES isomérico |
CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)

![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)

![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




